1-(4-Bromo-2,6-difluorophenyl)piperazine
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Overview
Description
1-(4-Bromo-2,6-difluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
The synthesis of 1-(4-Bromo-2,6-difluorophenyl)piperazine typically involves the reaction of 4-bromo-2,6-difluoroaniline with piperazine. One common method includes the use of a solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-(4-Bromo-2,6-difluorophenyl)piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Bromo-2,6-difluorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(4-Bromo-2,6-difluorophenyl)piperazine can be compared with other piperazine derivatives, such as:
- 1-(4-Chloro-2,6-difluorophenyl)piperazine
- 1-(4-Methyl-2,6-difluorophenyl)piperazine
- 1-(4-Nitro-2,6-difluorophenyl)piperazine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C10H11BrF2N2 |
---|---|
Molecular Weight |
277.11 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)piperazine |
InChI |
InChI=1S/C10H11BrF2N2/c11-7-5-8(12)10(9(13)6-7)15-3-1-14-2-4-15/h5-6,14H,1-4H2 |
InChI Key |
OIWZLWZDYUKFPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
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